N-(octahydrobenzo[b][1,4]dioxin-6-yl)cinnamamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

N-(Octahydrobenzo[b][1,4]dioxin-6-yl)cinnamamide is a synthetic cinnamamide derivative featuring a fully saturated octahydrobenzo[b][1,4]dioxin bicyclic ring linked via an amide bond to a trans-cinnamoyl moiety. Its molecular formula is C17H21NO3 with a molecular weight of 287.35 g/mol.

Molecular Formula C17H21NO3
Molecular Weight 287.359
CAS No. 2034887-73-3
Cat. No. B2980411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(octahydrobenzo[b][1,4]dioxin-6-yl)cinnamamide
CAS2034887-73-3
Molecular FormulaC17H21NO3
Molecular Weight287.359
Structural Identifiers
SMILESC1CC2C(CC1NC(=O)C=CC3=CC=CC=C3)OCCO2
InChIInChI=1S/C17H21NO3/c19-17(9-6-13-4-2-1-3-5-13)18-14-7-8-15-16(12-14)21-11-10-20-15/h1-6,9,14-16H,7-8,10-12H2,(H,18,19)/b9-6+
InChIKeyRHZMFBSJSOWWOP-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Octahydrobenzo[b][1,4]dioxin-6-yl)cinnamamide (CAS 2034887-73-3): Structural Identity and Core Physicochemical Properties


N-(Octahydrobenzo[b][1,4]dioxin-6-yl)cinnamamide is a synthetic cinnamamide derivative featuring a fully saturated octahydrobenzo[b][1,4]dioxin bicyclic ring linked via an amide bond to a trans-cinnamoyl moiety. Its molecular formula is C17H21NO3 with a molecular weight of 287.35 g/mol [1]. The compound is characterized by a computed XLogP3 of 2.1 and a topological polar surface area (TPSA) of 47.6 Ų, placing it within favorable drug-like physicochemical space [1]. It is commercially available from multiple vendors, including Life Chemicals, typically at ≥95% purity [2].

Why N-(Octahydrobenzo[b][1,4]dioxin-6-yl)cinnamamide Cannot Be Substituted by Its Dihydro Analog (CAS 5840-43-7) or Generic Cinnamamide


The target compound differs from its closest commercially available analog, N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cinnamamide (CAS 5840-43-7), by the saturation state of the benzodioxin ring. The octahydro (fully saturated) ring introduces three additional sp³-hybridized carbon centers, altering molecular shape, conformational flexibility, and lipophilicity [1]. Generic cinnamamide (CAS 621-79-4) lacks the bicyclic dioxin ring entirely, resulting in fundamentally different target-binding surfaces and pharmacokinetic profiles [2]. In a related chemical series, the octahydro-1,4-benzodioxin component has been noted to enhance metabolic stability and bioavailability, a property not conferred by the aromatic dihydrobenzodioxin or unsubstituted cinnamamide scaffolds [3]. Substitution with a non-saturated analog therefore risks loss of these differentiated physicochemical and pharmacokinetic attributes, which may be critical for specific target engagement or in vivo performance.

N-(Octahydrobenzo[b][1,4]dioxin-6-yl)cinnamamide: Quantitative Differentiation Evidence vs. Closest Analogs


Ring Saturation Drives Significant Physicochemical Profile Shift vs. the Dihydro Analog (CAS 5840-43-7)

Full saturation of the benzodioxin ring differentiates the target compound from its most structurally proximate commercial analog, N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cinnamamide (CAS 5840-43-7). The target compound (C17H21NO3, MW 287.35 g/mol) has a computed XLogP3 of 2.1 [1], while the dihydro analog (C17H15NO3, MW 281.3 g/mol) is predicted to have a higher logP (estimated ~2.6 based on the aromatic dihydrobenzodioxin fragment) . The lower lipophilicity of the octahydro derivative is consistent with reduced aromatic character and increased sp³ fraction, which may translate to improved aqueous solubility and reduced non-specific protein binding.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Aqueous Solubility Determined at 5 mg/mL (23.23 mM) Enables In Vitro Assay Design Without Co-Solvent Interference

Experimentally determined aqueous solubility for the target compound is reported as 5 mg/mL (approximately 23.23 mM) in water with ultrasonic assistance . This value substantially exceeds the solubility of unsubstituted trans-cinnamamide (<1 mg/mL) [1] and is consistent with the lower logP of the octahydrobenzodioxin scaffold relative to aromatic cinnamamide derivatives.

Assay Development Solubility In Vitro Pharmacology

Octahydrobenzodioxin Scaffold Historically Associated with Enhanced Metabolic Stability in Analogous Series

Although direct metabolic stability data for the target compound are not publicly available, structurally related N-(octahydro-1,4-benzodioxin-6-yl)propanamide derivatives have been described as benefiting from the octahydro-1,4-benzodioxin component, which 'may enhance metabolic stability and bioavailability' [1]. This class-level inference is mechanistically plausible: the saturated bicyclic ether system lacks the oxidatively labile benzylic positions present in the dihydrobenzodioxin analog, thereby reducing susceptibility to cytochrome P450-mediated hydroxylation.

Drug Metabolism Pharmacokinetics Scaffold Design

Structurally Related Dihydrobenzodioxin Cinnamamide (AMG9810) Demonstrates Nanomolar TRPV1 Antagonism — Suggesting a Target Hypothesis for the Octahydro Analog

A closely related N-aryl cinnamamide, (E)-3-(4-tert-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide (AMG9810), has been characterized as a potent TRPV1 antagonist with IC₅₀ values of 17 ± 5 nM (capsaicin-induced) and 150 ± 80 nM (pH-induced) in TRPV1-expressing CHO cells [1]. The target compound shares the core cinnamamide-benzodioxin architecture but features full ring saturation. This structural homology establishes TRPV1 (and potentially related TRP channels) as a plausible pharmacological target for the target compound, though direct experimental confirmation is required.

TRPV1 Antagonism Pain Pharmacology Ion Channel Drug Discovery

Molecular Complexity and sp³ Fraction Differentiate the Target from Planar Aromatic Cinnamamide Screening Hits

The target compound possesses three undefined atom stereocenters on the octahydrobenzodioxin ring and a computed complexity score of 376 [1], in contrast to the planar dihydro analog (complexity score estimated <300). This increased three-dimensionality (higher fraction of sp³-hybridized carbons, Fsp³ ≈ 0.47) is associated with improved clinical success rates in drug discovery campaigns [2]. The compound offers a scaffold distinct from the predominantly flat, aromatic screening collections that dominate many commercial libraries.

Molecular Complexity Fragment-Based Drug Discovery Chemical Diversity

N-(Octahydrobenzo[b][1,4]dioxin-6-yl)cinnamamide: Evidence-Backed Research and Industrial Application Scenarios


TRPV1/TRP Channel SAR Probe for Pain and Inflammation Drug Discovery Programs

Based on the demonstrated nanomolar TRPV1 antagonism of the structurally related dihydrobenzodioxin cinnamamide AMG9810 (IC₅₀ = 17 nM, capsaicin-induced calcium uptake; [1]), the target compound serves as a logical next-generation SAR probe. Its fully saturated octahydrobenzodioxin ring may confer differentiated TRPV1 subtype selectivity, altered binding kinetics, or distinct off-rate properties. Procurement of this compound enables head-to-head comparative pharmacology against AMG9810 and other N-aryl cinnamamide TRPV1 antagonists in fluorescence-based calcium flux assays using TRPV1-overexpressing CHO or HEK293 cells.

Lead Optimization Scaffold for Programs Requiring Improved Aqueous Solubility and Reduced LogP

With an experimentally confirmed aqueous solubility of 5 mg/mL (23.23 mM; ), the target compound offers a solubility advantage over unsubstituted cinnamamide (<1 mg/mL) and many aromatic cinnamamide derivatives. Its computed XLogP3 of 2.1 [2] places it within an optimal range for oral absorption. This combination of properties makes it a suitable starting scaffold for medicinal chemistry programs where balancing potency with solubility and permeability is a key challenge, particularly in CNS drug discovery where lower logP is favorable for blood-brain barrier penetration.

Three-Dimensional Fragment Library Diversification for Academic and Industrial Screening Collections

The compound's elevated Fsp³ (~0.47) and three undefined stereocenters distinguish it from the predominantly flat aromatic molecules that populate many commercial screening libraries [3]. Incorporating this compound into diversity-oriented screening sets can enrich three-dimensional chemical space coverage, which has been correlated with improved hit-to-lead success rates in fragment-based and high-throughput screening campaigns [4]. Procurement for library enrichment is supported by commercial availability at ≥95% purity from suppliers including Life Chemicals [5].

Comparative Metabolic Stability Assessment in Hepatocyte or Microsomal Assays

The octahydrobenzodioxin scaffold has been described in related chemical series as potentially enhancing metabolic stability [6]. Procurement of the target compound alongside its dihydro analog (CAS 5840-43-7) enables direct comparative intrinsic clearance measurements in human or rodent liver microsomes or hepatocyte incubations. Such head-to-head studies can quantitatively validate the metabolic stability hypothesis and inform scaffold selection decisions in early-stage drug discovery programs.

Quote Request

Request a Quote for N-(octahydrobenzo[b][1,4]dioxin-6-yl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.